molecular formula C9H5F3N2S B11769808 4-(2,3,6-Trifluorophenyl)thiazol-2-amine

4-(2,3,6-Trifluorophenyl)thiazol-2-amine

Cat. No.: B11769808
M. Wt: 230.21 g/mol
InChI Key: NINNWIRKOTUCRK-UHFFFAOYSA-N
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Description

4-(2,3,6-Trifluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,6-Trifluorophenyl)thiazol-2-amine typically involves the reaction of 2,3,6-trifluoroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,6-Trifluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,6-Trifluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-(2,3,6-Trifluorophenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,6-Trifluorophenyl)thiazol-2-amine is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .

Properties

Molecular Formula

C9H5F3N2S

Molecular Weight

230.21 g/mol

IUPAC Name

4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5F3N2S/c10-4-1-2-5(11)8(12)7(4)6-3-15-9(13)14-6/h1-3H,(H2,13,14)

InChI Key

NINNWIRKOTUCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C2=CSC(=N2)N)F)F

Origin of Product

United States

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